
Nisoldipine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nisoldipine-d3 is a deuterated form of nisoldipine, a calcium channel blocker of the dihydropyridine class. It is primarily used in the treatment of hypertension and chronic stable angina pectoris. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of nisoldipine, as the presence of deuterium atoms can influence the metabolic stability and pharmacokinetic profile of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nisoldipine-d3 involves the incorporation of deuterium atoms into the nisoldipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of nisoldipine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the characterization and quality control of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nisoldipine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nisoldipine, such as nitroso, nitro, and amino derivatives, which can be further studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Nisoldipine-d3 is widely used in scientific research for various applications:
Chemistry: It is used to study the metabolic pathways and stability of nisoldipine.
Biology: Researchers use it to investigate the effects of nisoldipine on cellular processes and calcium signaling.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of nisoldipine, leading to the development of improved therapeutic strategies.
Industry: The compound is used in the development of new formulations and drug delivery systems.
Wirkmechanismus
Nisoldipine-d3, like nisoldipine, acts as a calcium channel blocker. It selectively inhibits L-type calcium channels in vascular smooth muscle cells, preventing the influx of calcium ions. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the pathways involved are related to calcium signaling and vascular tone regulation .
Vergleich Mit ähnlichen Verbindungen
Nisoldipine-d3 can be compared with other calcium channel blockers such as:
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.
Nifedipine: Similar to nisoldipine, nifedipine is used for vasospastic angina and hypertension.
This compound is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and provide valuable insights into the pharmacokinetics of nisoldipine.
Eigenschaften
Molekularformel |
C20H24N2O6 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
3-O-(2-methylpropyl) 5-O-(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i5D3 |
InChI-Schlüssel |
VKQFCGNPDRICFG-VPYROQPTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC(C)C)C)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


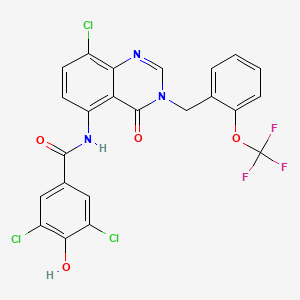
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)

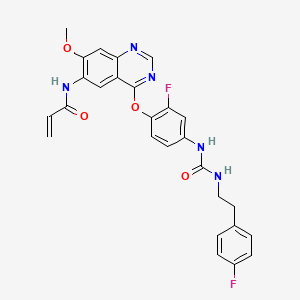
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

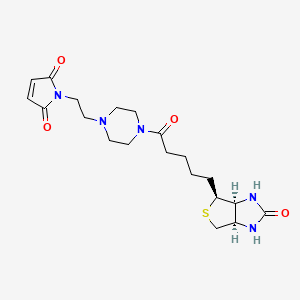
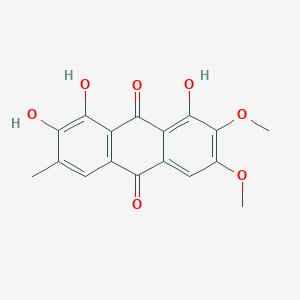
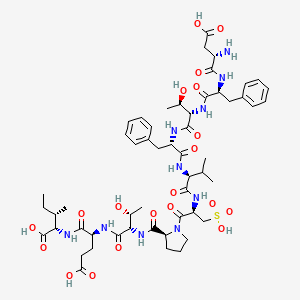
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
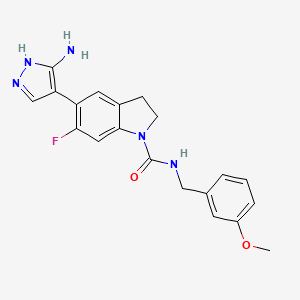
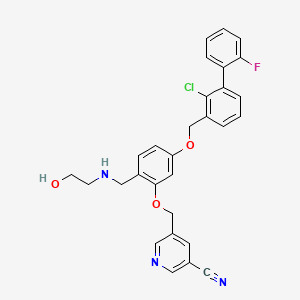
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
